molecular formula C17H13FO B11862332 (4-(4-Fluoronaphthalen-1-yl)phenyl)methanol

(4-(4-Fluoronaphthalen-1-yl)phenyl)methanol

Cat. No.: B11862332
M. Wt: 252.28 g/mol
InChI Key: UZQZCGSNSKPXJW-UHFFFAOYSA-N
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Description

(4-(4-Fluoronaphthalen-1-yl)phenyl)methanol is a chemical compound with the molecular formula C17H13FO. It is a fluorinated aromatic alcohol that features a naphthalene ring substituted with a fluorine atom and a phenyl group attached to a methanol moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(4-Fluoronaphthalen-1-yl)phenyl)methanol typically involves the reaction of 4-fluoronaphthalene with benzaldehyde under specific conditions. One common method includes the use of a Grignard reagent, where 4-fluoronaphthalene is first converted to its corresponding Grignard reagent by reacting with magnesium in anhydrous ether. This intermediate is then reacted with benzaldehyde to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the use of catalysts or solvents to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

(4-(4-Fluoronaphthalen-1-yl)phenyl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction would produce a hydrocarbon .

Scientific Research Applications

(4-(4-Fluoronaphthalen-1-yl)phenyl)methanol has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of (4-(4-Fluoronaphthalen-1-yl)phenyl)methanol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes or receptors. This can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • (4-(4-Chloronaphthalen-1-yl)phenyl)methanol
  • (4-(4-Bromonaphthalen-1-yl)phenyl)methanol
  • (4-(4-Iodonaphthalen-1-yl)phenyl)methanol

Uniqueness

(4-(4-Fluoronaphthalen-1-yl)phenyl)methanol is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. Fluorine’s high electronegativity and small size can influence the compound’s reactivity, stability, and interactions with other molecules. This makes it a valuable compound for various applications in research and industry .

Biological Activity

(4-(4-Fluoronaphthalen-1-yl)phenyl)methanol, also referred to by its CAS number 1365968-79-1, is a compound with notable biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article examines its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

  • Molecular Formula : C16H15F
  • Molecular Weight : Approximately 252.28 g/mol
  • Physical Appearance : Pale yellow solid

The compound features a fluoronaphthalene moiety, which contributes to its unique chemical behavior and potential applications in various fields.

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant anticancer properties. Notably, studies have shown these compounds to be effective against various cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
MDA-MB-231 (Breast)< 20Induces apoptosis and inhibits cell proliferation
T24 (Bladder)< 25Promotes DNA damage and cell cycle arrest

Case Study: MDA-MB-231 Cells

In vitro studies have demonstrated that related compounds can induce apoptosis in MDA-MB-231 breast cancer cells. These compounds affect cellular signaling pathways, leading to decreased cell viability and increased apoptosis rates. The mechanism involves the activation of caspases and the modulation of Bcl-2 family proteins, which are crucial for apoptosis regulation .

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, preliminary studies suggest the following interactions:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression.
  • Receptor Binding : It could interact with receptors that modulate cellular growth and survival pathways.

Further exploration is needed to elucidate these pathways fully.

Antimicrobial Properties

In addition to its anticancer activity, this compound has shown potential antimicrobial properties. Research indicates that similar naphthalene derivatives possess activity against various microbial strains, suggesting a broader spectrum of biological activity.

Structure-Activity Relationship (SAR)

The unique structural features of this compound provide insights into its biological activity. The presence of the hydroxymethyl group and the fluoronaphthyl substituent enhances its interaction with biological targets compared to simpler analogs.

Comparative Analysis with Similar Compounds

Compound Name Structure Unique Features
4-FluorophenolStructureUsed as an antiseptic
1-NaphtholStructureKnown for use in dyes and pharmaceuticals
2-FluoronaphthaleneStructureLacks hydroxymethyl group; used in organic synthesis
(3-(4-Fluoronaphthalen-1-yl)phenyl)methanolStructureExhibits promising biological activity

Future Directions

Given the promising biological activities exhibited by this compound, further research is warranted to explore:

  • In vivo Studies : To assess the efficacy and safety profile in animal models.
  • Mechanistic Studies : To identify specific molecular targets and pathways affected by the compound.
  • Optimization of Derivatives : To enhance potency and selectivity for therapeutic applications.

Properties

Molecular Formula

C17H13FO

Molecular Weight

252.28 g/mol

IUPAC Name

[4-(4-fluoronaphthalen-1-yl)phenyl]methanol

InChI

InChI=1S/C17H13FO/c18-17-10-9-14(15-3-1-2-4-16(15)17)13-7-5-12(11-19)6-8-13/h1-10,19H,11H2

InChI Key

UZQZCGSNSKPXJW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2F)C3=CC=C(C=C3)CO

Origin of Product

United States

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